1-[1-(3,4-Dimethylphenyl)ethyl]-3-(2-methoxyethyl)thiourea
Description
N-[1-(3,4-dimethylphenyl)ethyl]-N’-(2-methoxyethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group, which is a functional group containing sulfur and nitrogen atoms.
Properties
IUPAC Name |
1-[1-(3,4-dimethylphenyl)ethyl]-3-(2-methoxyethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-10-5-6-13(9-11(10)2)12(3)16-14(18)15-7-8-17-4/h5-6,9,12H,7-8H2,1-4H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJVQGCWAFZONF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=S)NCCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethylphenyl)ethyl]-N’-(2-methoxyethyl)thiourea typically involves the reaction of 3,4-dimethylphenyl ethylamine with 2-methoxyethyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization or column chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethylphenyl)ethyl]-N’-(2-methoxyethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[1-(3,4-dimethylphenyl)ethyl]-N’-(2-methoxyethyl)thiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethylphenyl)ethyl]-N’-(2-methoxyethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-phenylthiourea: Similar structure but lacks the dimethylphenyl and methoxyethyl groups.
N,N’-diethylthiourea: Contains ethyl groups instead of the dimethylphenyl and methoxyethyl groups.
N,N’-dimethylthiourea: Contains methyl groups instead of the dimethylphenyl and methoxyethyl groups.
Uniqueness
N-[1-(3,4-dimethylphenyl)ethyl]-N’-(2-methoxyethyl)thiourea is unique due to the presence of both the dimethylphenyl and methoxyethyl groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
